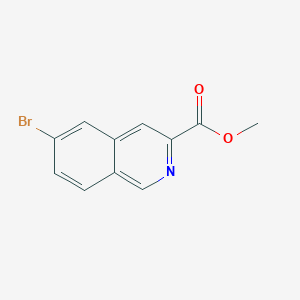

Methyl 6-bromoisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-bromoisoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It has gained widespread attention due to its potential applications in various fields.

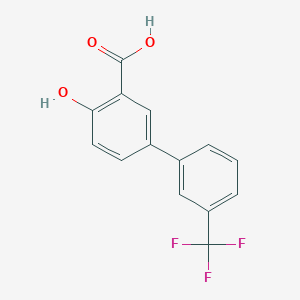

Molecular Structure Analysis

The molecular structure of “Methyl 6-bromoisoquinoline-3-carboxylate” is represented by the formula C11H8BrNO2 . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 .Physical And Chemical Properties Analysis

“Methyl 6-bromoisoquinoline-3-carboxylate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Synthesis and Chemical Structure Exploration

Methyl 6-bromoisoquinoline-3-carboxylate and its derivatives have been extensively studied for their potential in synthesizing various chemical structures. For instance, Janin et al. (2002) developed robust synthesis methods for related compounds, using Suzuki's cross-coupling, which could be foundational for creating new peripheral benzodiazepine receptor ligands (Janin et al., 2002). Similarly, a study by Parveen et al. (1999) explored the reductive release of 5-bromoisoquinolin-1-one from a related compound, suggesting its potential as a prodrug system for targeted drug delivery (Parveen et al., 1999). These studies highlight the importance of such compounds in developing novel chemical structures for various applications.

Potential in Antitumor Activity

Delgado et al. (2012) synthesized a series of isoquinolinequinones, including derivatives of methyl 6-bromoisoquinoline-3-carboxylate, evaluating them for cytotoxic activity against various cancer cell lines. They found that certain compounds exhibited significant antitumor activity, indicating the potential use of these compounds in cancer research (Delgado et al., 2012).

Exploring Benzodiazepine Receptor Agonists and Antagonists

Guzman et al. (1984) investigated several compounds, including methyl isoquinoline-3-carboxylate derivatives, for their ability to bind to the benzodiazepine receptor. They found moderate affinities, suggesting that these compounds could be potential benzodiazepine receptor agonists or antagonists (Guzman et al., 1984).

Novel Synthesis Methods and Derivative Development

Other studies have focused on developing novel synthesis methods and exploring different derivatives of methyl 6-bromoisoquinoline-3-carboxylate. For example, Wong et al. (2013) demonstrated a method to form methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates, showcasing the versatility of these compounds in synthesis (Wong et al., 2013).

Applications in Antibacterial Research

Hayashi et al. (2002) explored the antibacterial activity of certain isoquinoline derivatives, finding significant activity against various bacteria, including resistant strains. This indicates the potential of methyl 6-bromoisoquinoline-3-carboxylate derivatives in developing new antibacterial agents (Hayashi et al., 2002).

Safety and Hazards

“Methyl 6-bromoisoquinoline-3-carboxylate” is associated with certain hazards. It has been classified under GHS07, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Isoquinoline derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromoisoquinoline-3-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name |

methyl 6-bromoisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCABCFILPPADM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C=CC(=CC2=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromoisoquinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)

![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)

![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)

![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)